molecular formula C20H29N3O4 B2693730 N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-38-2

N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2693730
CAS No.: 1013765-38-2
M. Wt: 375.469
InChI Key: JWIYWHDGAUUYDS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The “3,4-dimethoxyphenethyl” and “3-propoxy-1-propyl” parts suggest the presence of methoxy and propoxy groups attached to a phenethyl group .


Molecular Structure Analysis

The molecular structure would likely show a pyrazole ring, with various substituents including the 3,4-dimethoxyphenethyl and 3-propoxy-1-propyl groups .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Predictions can sometimes be made based on similar compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazole derivatives, including those similar to N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been a subject of interest. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide. The crystal structure of this compound was determined using single-crystal X-ray diffraction studies, revealing its triclinic crystal system and various hydrogen bond interactions, which stabilize its structure (Prabhuswamy et al., 2016).

Biological Activities and Potential Therapeutic Applications

Pyrazole derivatives have shown diverse biological activities, including anticonvulsant, neuroprotective, cytotoxic, and anticancer activities. For example:

  • A study reported the synthesis and neuroprotection assay of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, demonstrating significant anticonvulsant and neuroprotective activities. One of the compounds showed promising neuroprotection activity, highlighting the therapeutic potential of these derivatives (Ahsan, 2017).

  • Another study focused on the synthesis and anticancer activity of similar analogues, which were screened against various cancer cell lines, including leukemia, melanoma, and lung cancers. A specific compound was identified as highly active on leukemia cell lines, underscoring the anticancer potential of these pyrazole derivatives (Ahsan, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a drug, a catalyst, a polymer, etc. Without this information, it’s difficult to speculate .

Safety and Hazards

Without specific data, general safety measures should be taken when handling this compound, such as avoiding inhalation or contact with skin, and using appropriate personal protective equipment .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, if it’s intended to be a drug, or studying its reactivity, if it’s intended to be a chemical reagent .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-5-11-23-14-16(20(22-23)27-12-6-2)19(24)21-10-9-15-7-8-17(25-3)18(13-15)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYWHDGAUUYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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